2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle recognized for its pharmacological versatility. This scaffold has been extensively studied since the 1930s, initially for applications in photographic emulsions and later in pharmaceuticals and agrochemicals . The target compound features a benzylsulfanyl group at position 2 and a pyridin-3-yl moiety at position 7. These substitutions are strategically chosen to optimize interactions with biological targets, particularly in oncology.
Properties
IUPAC Name |
2-benzylsulfanyl-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-17-20-16-19-10-8-15(22(16)21-17)14-7-4-9-18-11-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKFJJURMFWILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient approach involves the cyclization of 2-aminopyridines with N-(pyrid-2-yl)formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method includes a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodine or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl or pyridinyl positions.
Common Reagents and Conditions
Oxidation: Iodine (I2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a microtubule-active agent, making it a candidate for treating diseases like Human African Trypanosomiasis.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a microtubule-active agent, it binds to tubulin, disrupting microtubule dynamics and inhibiting cell division . This mechanism is crucial for its potential therapeutic effects in treating parasitic diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 2, 5, 6, and 7. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[1,5-a]pyrimidines
Key Insights from Structure-Activity Relationships (SAR):
Position 2 Substitutions: Benzylsulfanyl (target compound) vs. benzylamino (6a): The sulfur atom in benzylsulfanyl may enhance tubulin binding through hydrophobic interactions, whereas benzylamino derivatives rely on hydrogen bonding. This difference impacts selectivity and resistance profiles . Nitro groups (Compound A): Used in energetic materials, nitro substituents increase density but reduce biocompatibility .
Position 7 Substitutions :
- Pyridin-3-yl (target compound) vs. chlorophenyl (Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)): The pyridine ring offers nitrogen-based hydrogen bonding, critical for targeting enzymes like carbonic anhydrase IX/XII (hCA IX/XII), while chlorophenyl groups favor π-π stacking .
- Fluorophenyl (9a): Fluorine enhances metabolic stability and electronegativity, useful in optimizing pharmacokinetics .
Combined Effects :
- The target compound’s 2-benzylsulfanyl and 7-pyridin-3-yl combination synergistically balances lipophilicity and polar interactions, making it effective against multidrug-resistant cancers .
- In contrast, 7-chloro derivatives (e.g., 5l) prioritize stability over target affinity, limiting their anticancer utility but showing promise in anti-tubercular applications .
Biological Activity
The compound 2-(Benzylsulfanyl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a benzylsulfanyl group and a pyridine moiety attached to a triazolo-pyrimidine core.
Biological Activity Overview
Recent studies have demonstrated that compounds in the triazolo-pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. The following sections detail specific findings regarding the biological activity of this compound.
Anticancer Activity
-
Cell Line Studies :
- The compound has been evaluated against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). In vitro tests revealed that it exhibits potent antiproliferative activity with IC50 values comparable to established chemotherapeutic agents.
- For instance, another derivative from the same class showed IC50 values of 9.47 µM for MGC-803 and 9.58 µM for HCT-116 cells .
-
Mechanism of Action :
- The biological activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the ERK signaling pathway , leading to reduced phosphorylation levels of ERK1/2 and downstream effectors such as AKT .
- Additionally, the compound induces apoptosis and causes cell cycle arrest at the G2/M phase in sensitive cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the benzylsulfanyl and pyridine groups can significantly influence biological activity. For example:
- Electron-donating groups enhance antiproliferative effects.
- The presence of a pyridine ring is crucial for maintaining activity against specific cancer types .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
| Study | Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MGC-803 | 9.47 | ERK pathway inhibition |
| Study B | HCT-116 | 9.58 | Induction of apoptosis |
| Study C | MCF-7 | 13.1 | G2/M phase arrest |
These studies collectively suggest that compounds similar to this compound could be promising candidates for further development as anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
